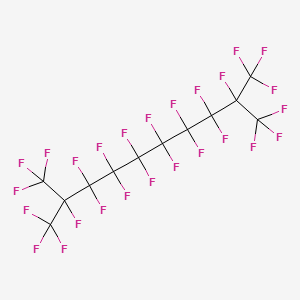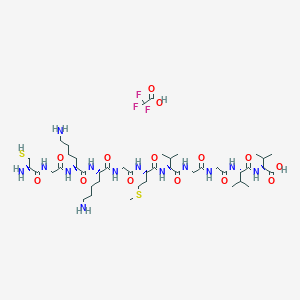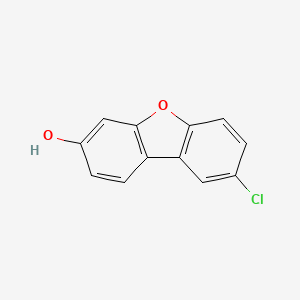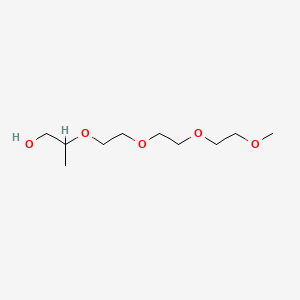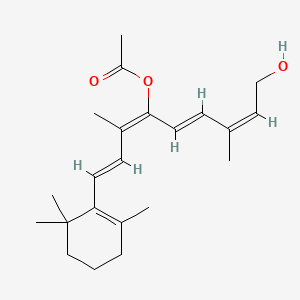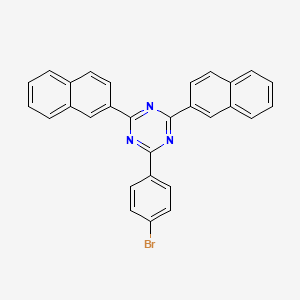
Chromium mono silicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium mono silicide, also known as chromium silicide, is a binary compound consisting of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium at high temperatures.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: This compound can also be synthesized through the electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes such as:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon precursors onto a substrate, followed by thermal treatment to form this compound.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
化学反应分析
Types of Reactions
Chromium mono silicide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chromium oxide (Cr2O3) and silicon dioxide (SiO2) at high temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or metallic sodium.
Substitution: this compound can undergo substitution reactions where silicon atoms are replaced by other elements such as boron or nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas and air. The reaction typically occurs at temperatures above 800°C.
Reduction: Reducing agents such as hydrogen gas or metallic sodium are used at elevated temperatures.
Substitution: Elements such as boron or nitrogen can be introduced into the this compound matrix through high-temperature diffusion processes.
Major Products Formed
Oxidation: Chromium oxide (Cr2O3) and silicon dioxide (SiO2).
Reduction: Metallic chromium and silicon.
Substitution: Chromium boride or chromium nitride compounds.
科学研究应用
Chromium mono silicide has a wide range of scientific research applications, including:
Biology: this compound is used in the development of biosensors and other biomedical devices due to its biocompatibility and electrical conductivity.
Medicine: The compound is being explored for use in drug delivery systems and medical implants.
作用机制
The mechanism by which chromium mono silicide exerts its effects involves several molecular targets and pathways:
Thermal Stability: The high melting point and thermal stability of this compound are attributed to the strong covalent bonding between chromium and silicon atoms.
Oxidation Resistance: The formation of a thin layer of chromium oxide (Cr2O3) on the surface of this compound acts as a diffusion barrier, preventing further oxidation.
Electrical Conductivity: The presence of d-electrons in the outer shell of chromium atoms contributes to the electrical conductivity of this compound.
相似化合物的比较
Chromium mono silicide can be compared with other similar compounds such as:
Chromium Disilicide (CrSi2): Chromium disilicide has a higher silicon content and different crystal structure compared to this compound.
Molybdenum Silicide (MoSi2): Molybdenum silicide has a higher melting point and better oxidation resistance compared to this compound.
Tungsten Silicide (WSi2): Tungsten silicide has similar properties to this compound but with higher density and melting point.
This compound stands out due to its unique combination of thermal stability, oxidation resistance, and electrical conductivity, making it a versatile material for various scientific and industrial applications.
属性
CAS 编号 |
12626-44-7 |
|---|---|
分子式 |
CrSi |
分子量 |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChI 键 |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
规范 SMILES |
[Si]#[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


